8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

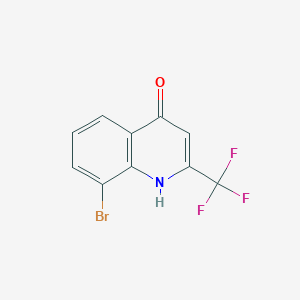

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C₁₀H₅BrF₃NO and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a trifluoromethyl group at the 2nd position on the quinoline ring. It is typically found as a white to yellow powder or crystals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline can be achieved through various synthetic routes. One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination . The reaction conditions typically include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The bromine atom can be reduced to form dehalogenated products.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dehalogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. Its mechanism of action includes inhibition of specific kinases involved in cancer progression. The following table summarizes the anticancer activity observed across different cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.3 | Cell cycle arrest at G2/M phase |

| K562 (Leukemia) | 10.0 | Inhibition of Bcr-Abl kinase |

These findings indicate that the compound effectively reduces cell viability through multiple mechanisms, including apoptosis and cell cycle disruption.

Antibacterial Activity

The compound has also shown significant antibacterial properties against various strains, making it a candidate for developing new antimicrobial therapies. The following table presents the minimum inhibitory concentration (MIC) values for different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline could lead to the development of novel antibacterial agents.

Material Science Applications

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique trifluoromethyl group enhances its electronic properties, making it suitable for applications in optoelectronics.

Biological Studies

Enzyme Inhibition and Receptor Modulation

The compound's ability to inhibit enzymes and modulate receptor activity has been explored in various biological studies. It may interact with specific enzymes involved in disease pathways, impacting signaling mechanisms associated with cell growth and survival.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines, demonstrating its potential as a lead compound for drug development.

- Antimicrobial Studies : Another research project focused on synthesizing derivatives of this compound to enhance its antimicrobial activity, revealing promising results against resistant bacterial strains.

- Material Science Innovations : Recent advancements in organic electronics have incorporated this compound into new materials for LED applications, showcasing its versatility beyond medicinal uses.

Wirkmechanismus

The mechanism of action of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological targets, further enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxy-2-(trifluoromethyl)quinoline

- 8-Bromo-2-(trifluoromethyl)quinoline

- 4-Bromo-2-methyl-8-trifluoromethylquinoline

Comparison: 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is unique due to the presence of both a bromine atom and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds . The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Biologische Aktivität

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its structure, characterized by the presence of a bromine atom at the 8-position, a hydroxy group at the 4-position, and a trifluoromethyl group at the 2-position, enhances its reactivity and bioactivity compared to non-halogenated analogs. This article explores its biological activity, synthesis methods, and related research findings.

- Molecular Formula : C10H5BrF3N

- Molecular Weight : 292.05 g/mol

- Structure : The compound features a fused benzene and pyridine ring, which contributes to its unique chemical properties.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar to other quinoline derivatives, it has shown potential against various microbial strains. Its mechanism of action often involves interference with bacterial DNA synthesis and enzyme inhibition.

- Antimalarial Properties : This compound is structurally related to known antimalarial agents like Mefloquine. Studies suggest that it may possess similar properties, making it a candidate for further investigation in malaria treatment.

- Anticancer Activity : Research indicates that quinoline derivatives can inhibit specific kinases involved in cancer progression. The presence of bromine and trifluoromethyl groups may enhance this activity by increasing lipophilicity and stability .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Acid-Catalyzed Condensation : Anilines can be reacted with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to yield intermediates that are subsequently converted into the desired quinoline derivative.

- Suzuki-Miyaura Coupling Reactions : This method allows for the formation of carbon-carbon bonds, facilitating the introduction of various substituents on the quinoline ring .

- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form quinone derivatives, while the bromine atom can be reduced or substituted through nucleophilic reactions.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. Results indicated significant activity against Mycobacterium tuberculosis strains, suggesting its potential as a lead compound for developing new antimycobacterial agents .

Anticancer Research

In vitro studies demonstrated that compounds structurally similar to this compound exhibited potent antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of cancer-specific kinases .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | Bromine at position 6 | Enhanced solubility compared to the 8-bromo variant |

| 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | Chlorine instead of bromine | Different biological activity profile |

| 7-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | Bromine at position 7 | Altered reactivity due to different substitution pattern |

Eigenschaften

IUPAC Name |

8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDMDQACCBVSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384902 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587885-87-8, 59108-43-9 | |

| Record name | 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587885-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.